N-(4-Nitrophenyl)benzenesulfonamide
Overview
Description
N-(4-Nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)benzenesulfonamide typically involves the nitration and sulfonation of aniline derivatives. One common method is the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. This process employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are optimized to achieve high chemoselectivity and functional group compatibility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-(4-aminophenyl)benzenesulfonamide.
Substitution: Nucleophilic substitution can lead to the formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)benzenesulfonamide
- N-(4-Chlorophenyl)benzenesulfonamide
- N-(4-Methylphenyl)benzenesulfonamide
Uniqueness
N-(4-Nitrophenyl)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable target for medicinal chemistry research.
Properties
IUPAC Name |
N-(4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSJPCDGJYPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902250 | |
Record name | NoName_1475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-81-8 | |
Record name | NSC28601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-NITROBENZENESULFONANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-(4-Nitrophenyl)benzenesulfonamide revealed by crystallographic studies?
A1: X-ray diffraction studies have been crucial in elucidating the structure of this compound and its derivatives. Research indicates that the two benzene rings in this compound are nearly perpendicular to each other, with a dihedral angle of 86.1°. [] This near-orthogonality is a significant structural feature. Furthermore, studies on similar compounds highlight that the introduction of substituents like bromine or fluorine can significantly alter the dihedral angle between these rings, influencing the overall molecular conformation. [] These structural details are essential for understanding the compound's interactions and potential applications.
Q2: How do intermolecular interactions influence the crystal packing of this compound?
A2: The crystal structure of this compound is stabilized by intermolecular N—H⋯O hydrogen bonds. [] These interactions play a crucial role in dictating the arrangement of molecules within the crystal lattice. Research on similar molecules suggests that other weak interactions, such as C-H…O interactions, N-O…π, π…π interactions, and CBr… O contacts, can further contribute to the crystal packing and stability of these compounds. [] Understanding these interactions is vital for predicting the compound's physical properties and behavior in solid-state applications.
Q3: Have any synthetic strategies been explored for this compound derivatives?
A3: While the provided papers primarily focus on structural characterization, the synthesis of new benzenesulfonamide derivatives, potentially including analogs of this compound, has been explored using electrochemical methods. [] This suggests that synthetic chemists are actively seeking efficient routes for generating diverse analogs, potentially leading to compounds with improved properties or novel applications.
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